
1-(Phenylsulfonyl)pyrrole
概要
科学的研究の応用
Heterocyclic Building Block
1-(Phenylsulfonyl)pyrrole is a heterocyclic building block . It plays a crucial role in various organic syntheses . The 1-(Phenylsulfonyl) group serves as an N-blocking and directing group .
Synthesis of 1-(Phenylsulfonyl)pyrrole-2-boronic Acid
This compound may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid . This is achieved via the lithiation of 1-(phenylsulfonyl)-pyrrole .
Synthesis of 1-Phenylsulfonyl-1H-Pyrrole-3-Sulfonyl Chloride Derivatives
1-(Phenylsulfonyl)pyrrole can be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives . These derivatives afford sulfonamide derivatives by reaction with nitrogen nucleophiles .
Drug Discovery
The pyrrole moiety is a fundamental building block for many biologically active molecules . It has gathered significant attention in the fields of medicinal and organic chemistry . Its versatility, selectivity, and biocompatibility make it a valuable tool for drug design and development .
Material Science
Researchers have harnessed its unique molecular structure to engineer materials that exhibit remarkable strength, flexibility, and versatility .
Synthesis of High-Performance Polymers and Specialty Chemicals
One of the most promising applications of 1-(Phenylsulfonyl)pyrrole lies in its use as a building block for the synthesis of high-performance polymers and specialty chemicals .
作用機序
Target of Action
It is known that the 1-(phenylsulfonyl) group serves as an n-blocking and directing group in various organic syntheses . This suggests that the compound may interact with a variety of targets depending on the specific synthesis process.
Mode of Action
The mode of action of 1-(Phenylsulfonyl)pyrrole involves its role as a heterocyclic building block in organic synthesis . The 1-(Phenylsulfonyl) group acts as an N-blocking and directing group, guiding the interaction of the compound with its targets .
Pharmacokinetics
It is soluble in methanol , which could potentially influence its absorption and distribution in biological systems.
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of 1-(Phenylsulfonyl)pyrrole. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Furthermore, the compound’s solubility in methanol suggests that its action and efficacy could be influenced by the presence of certain solvents.
特性
IUPAC Name |
1-(benzenesulfonyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXRIUHKCOOMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168575 | |
| Record name | N-Benzenesulphonylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)pyrrole | |
CAS RN |
16851-82-4 | |
| Record name | 1-(Phenylsulfonyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylsulfonyl)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16851-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzenesulphonylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylsulfonylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(Phenylsulfonyl)pyrrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR7W226HWC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(phenylsulfonyl)pyrrole a useful synthetic intermediate?
A: The phenylsulfonyl group in 1-(phenylsulfonyl)pyrrole acts both as a protecting group for the pyrrole nitrogen and as a directing group. This dual functionality allows for regioselective functionalization of the pyrrole ring. For example, Friedel-Crafts acylations occur preferentially at the 3-position. [, ] This control over substitution patterns makes it a powerful tool for building complex molecules.
Q2: How can 1-(phenylsulfonyl)pyrrole be used to synthesize 2-arylpyrroles?
A: A synthetic route to 2-aryl-1-(phenylsulfonyl)pyrroles involves the lithiation of 1-(phenylsulfonyl)pyrrole, followed by reaction with aryl bromides or iodides under Suzuki coupling conditions. This method provides a straightforward approach to accessing a diverse array of 2-arylpyrroles. [, ]
Q3: Can the carbonyl group of acyl-1-(phenylsulfonyl)pyrroles be selectively reduced?
A: Yes, the reductive deoxygenation of acyl-1-(phenylsulfonyl)pyrroles to their corresponding alkyl derivatives can be achieved using borane-tert-butylamine complex in the presence of aluminum chloride. This reaction proceeds in moderate to high yields, demonstrating the potential for further derivatization of these compounds. [, ]
Q4: What is unique about the Diels-Alder reactivity of vinyl-1-(phenylsulfonyl)pyrroles?
A: Both 2- and 3-vinyl-1-(phenylsulfonyl)pyrroles can act as heterodienes in Diels-Alder reactions with electron-deficient dienophiles. This reaction provides a route to tetrahydroindole derivatives, which are valuable intermediates in the synthesis of natural products and other biologically active molecules. The regioselectivity of the vinyl group installation is crucial for controlling the structure of the resulting cycloadducts. [, ]
Q5: Have any biologically active compounds been synthesized using 1-(phenylsulfonyl)pyrrole as a starting material?
A: Yes, 1-(phenylsulfonyl)pyrrole has served as a key intermediate in the synthesis of several biologically relevant molecules. For instance, it was employed in a synthetic approach towards epibatidine, a potent analgesic alkaloid. [] Additionally, derivatives of 1-(phenylsulfonyl)pyrrole have shown potential as carbonic anhydrase inhibitors. [, ]
Q6: What strategies have been explored for the synthesis of 3-alkylpyrroles from 1-(phenylsulfonyl)pyrrole?
A: One approach involves the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole, followed by reduction of the carbonyl group and subsequent deprotection. This method offers a versatile route to 3-alkylpyrroles with varying chain lengths. These derivatives hold promise in applications such as the development of adhesion-promoting systems for polypyrrole coatings. []
Q7: Has the Beckmann rearrangement been applied to 1-(phenylsulfonyl)pyrrole derivatives?
A: Research has demonstrated the feasibility of performing Beckmann rearrangements on oximes derived from acyl-1-(phenylsulfonyl)pyrroles. This reaction, optimized using montmorillonite K-10 as a catalyst under microwave irradiation, provides access to pyrrolyl acetamides. These compounds represent a new class of potential carbonic anhydrase inhibitors. [, ]
Q8: Are there any notable examples of direct functionalization of the pyrrole ring in 1-(phenylsulfonyl)pyrrole?
A: Direct sulfonation of 1-(phenylsulfonyl)pyrrole using chlorosulfonic acid has been achieved. This reaction, followed by treatment with ammonium hydroxide, yields a sulfonamide derivative that exhibits potent inhibition of carbonic anhydrase. []
Q9: Can 1-(phenylsulfonyl)pyrrole derivatives be used to create polymers?
A: Research has demonstrated the synthesis of pyrrole monomers bearing a vinyl group at the 3-position, starting from 1-(phenylsulfonyl)pyrrole. While homopolymerization of these monomers yields insoluble cross-linked polymers, copolymerization with 1-vinyl-2-pyrrolidone produces soluble polymers. This highlights the potential for incorporating 1-(phenylsulfonyl)pyrrole-derived units into functional polymeric materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)
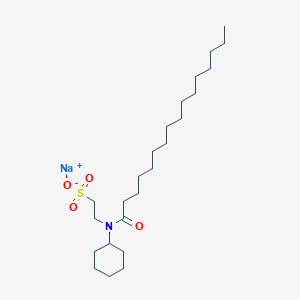

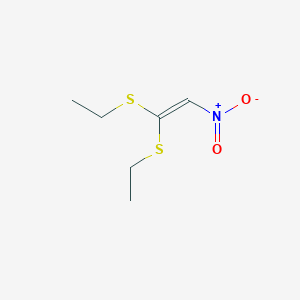
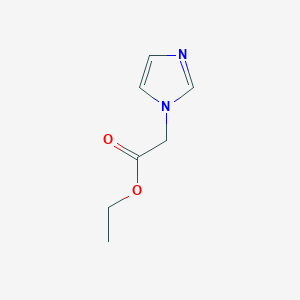
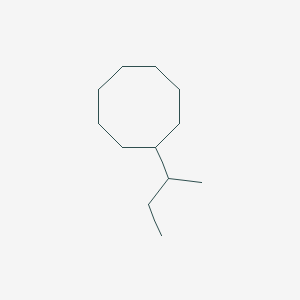
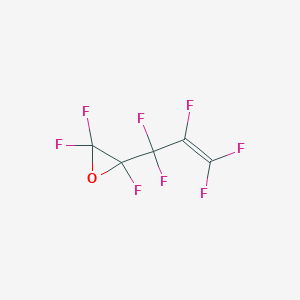
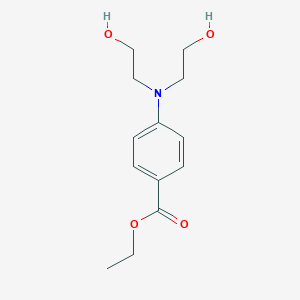
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
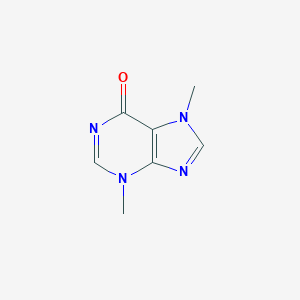
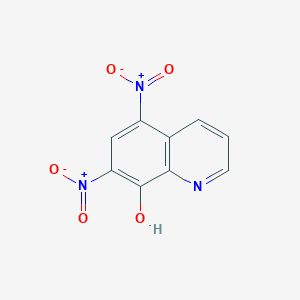
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)

